5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine
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Overview
Description
5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound with the molecular formula C8H7BrN2 and a molecular weight of 211.06 g/mol . This compound is a solid at room temperature and is typically stored in a dry environment. It is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine involves several steps. One common method includes the cyclization of 2-bromo-5-iodopyridine with appropriate reagents and conditions . The reaction typically involves the use of a base-mediated conversion to form the pyrrolopyridine core, followed by substitution at the N-1 position .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows similar routes as those used in laboratory settings, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution at the bromine atom.
Oxidation and Reduction Reactions: These reactions can modify the pyridine ring or the methyl group.
Cyclization Reactions: Formation of more complex heterocyclic structures.
Common Reagents and Conditions
Bases: Used in cyclization and substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets. For instance, it acts as a potent inhibitor of the FGFR kinase, which plays a crucial role in various biological processes, including tissue development and angiogenesis. By inhibiting FGFR, this compound can disrupt abnormal signaling pathways associated with cancer.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-1H-pyrrolo[2,3-b]pyridine
- 5-Chloro-1H-pyrrolo[2,3-b]pyridine
- 5-Iodo-1H-pyrrolo[2,3-b]pyridine
Uniqueness
5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine is unique due to its specific substitution pattern and the presence of both bromine and methyl groups. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C8H7BrN2 |
---|---|
Molecular Weight |
211.06 g/mol |
IUPAC Name |
5-bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C8H7BrN2/c1-5-3-10-7-4-11-8(9)2-6(5)7/h2-4,10H,1H3 |
InChI Key |
WPBITVZGBSUWRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC2=CN=C(C=C12)Br |
Origin of Product |
United States |
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